molecular formula C11H12N2 B3357476 1-methyl-5-(p-tolyl)-1H-pyrazole CAS No. 73387-56-1

1-methyl-5-(p-tolyl)-1H-pyrazole

Cat. No.: B3357476
CAS No.: 73387-56-1
M. Wt: 172.23 g/mol
InChI Key: DDZLMSDFSMPINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(p-tolyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-8-12-13(11)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZLMSDFSMPINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503285
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-56-1
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 1,5-Disubstituted Pyrazole Scaffold: A Technical Guide to Regiocontrol and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-disubstituted pyrazole scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to rigidly position two aryl rings in a vicinal arrangement. Unlike the thermodynamically favored 1,3-isomer, the 1,5-isomer mimics the cis-stilbene geometry, a critical pharmacophore for binding to hydrophobic pockets in targets such as Cyclooxygenase-2 (COX-2) and Cannabinoid Receptor 1 (CB1).

This guide addresses the primary bottleneck in utilizing this scaffold: Regioselectivity . We analyze the mechanistic causality behind isomer formation and provide self-validating protocols for both classical condensation and modern C-H activation strategies.

Structural Significance & Pharmacophore Analysis

The "Vicinal Diaryl" Geometry

The medicinal value of the 1,5-disubstituted pyrazole lies in its spatial vectoring. While 1,3-disubstituted pyrazoles adopt a linear or "extended" conformation, the 1,5-substitution pattern forces the substituents at N1 and C5 into a twisted, non-planar arrangement due to steric clash.

  • COX-2 Selectivity: In Celecoxib, the 1,5-diaryl arrangement positions the sulfonamide (at N1) into the hydrophilic side pocket of COX-2, while the C5-tolyl group occupies the hydrophobic channel. A 1,3-isomer lacks the angular geometry required to bridge these distinct sub-pockets.

  • CB1 Antagonism: Rimonabant utilizes the 1,5-scaffold to project three aromatic systems (N1, C5, and C3-carboxamide) into the CB1 receptor's transmembrane bundle, locking the receptor in an inactive conformation.

Diagram 1: Pharmacophore & Synthetic Decision Tree

This diagram illustrates the structural divergence of the 1,5-isomer and outlines the selection logic for synthetic routes.

G Start Target: 1,5-Disubstituted Pyrazole Geo Pharmacophore Geometry: Vicinal Diaryl (cis-stilbene mimic) High Steric Clash Start->Geo Path_Classic Route A: Classical Condensation (1,3-Diketone + Hydrazine) Geo->Path_Classic Pre-functionalized Precursors Path_Modern Route B: C-H Activation (N-Aryl Pyrazole + Aryl Halide) Geo->Path_Modern Scaffold Diversification Mech_Classic Mechanism: Nucleophilic attack controlled by sterics/electronics of Carbonyls Path_Classic->Mech_Classic Mech_Modern Mechanism: Ru/Rh-catalyzed ortho-direction Path_Modern->Mech_Modern Result_Classic Risk: Regio-isomeric mixtures (Requires distinct electronic bias) Mech_Classic->Result_Classic Result_Modern Benefit: High Regioselectivity (Late-stage diversification) Mech_Modern->Result_Modern

Caption: Structural logic dictating the choice between classical cyclization and transition-metal catalyzed functionalization.

The Synthetic Challenge: Regiocontrol Mechanisms

The reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone theoretically yields two isomers: 1,3,5-trisubstituted (often undesired) and 1,4,5-trisubstituted (or 1,5-disubstituted).
The Causality of Isomer Distribution
  • Hydrazine Nucleophilicity: The terminal nitrogen (

    
    ) is the harder, more reactive nucleophile compared to the substituted nitrogen (
    
    
    
    ).
  • Carbonyl Electrophilicity: In a generic 1,3-diketone (

    
    ), the hydrazine 
    
    
    
    attacks the more electrophilic carbonyl.
  • The Celecoxib Exception: The synthesis of Celecoxib is highly regioselective due to the

    
     group. The 
    
    
    
    moiety is strongly electron-withdrawing, making the adjacent carbonyl highly electrophilic. However, under aqueous/acidic conditions, this carbonyl forms a stable hydrate or hemiacetal, rendering it less accessible to initial attack. Consequently, the hydrazine attacks the other carbonyl (adjacent to the tolyl group) first, securing the 1,5-regiochemistry [1].

Strategic Synthetic Protocols

Protocol A: Classical Regioselective Condensation (Celecoxib Type)

Application: High-yield synthesis when one substituent is a fluoroalkyl group.

Materials:

  • 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 equiv)

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Toluene/Methanol mixture

  • Catalyst: Aqueous HCl or Ionic Liquid (Tris-(2-hydroxyethyl)ammonium acetate for green variants [2])

Step-by-Step Methodology:

  • Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in EtOH (5 mL/mmol).

  • Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Note: Monitor by HPLC. The disappearance of the diketone indicates completion.
    
  • Workup: Cool to room temperature. The 1,5-isomer (Celecoxib) typically precipitates due to lower solubility compared to the regioisomer.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3:1) to remove trace 1,3-isomer.

  • Validation:

    
     NMR is diagnostic. The 
    
    
    
    signal for the 1,5-isomer appears at distinct shifts compared to the 1,3-isomer.
Protocol B: Ruthenium-Catalyzed C-H Arylation (Modern)

Application: Generating libraries of 1,5-diarylpyrazoles without accessing complex diketones. This method uses a pre-formed pyrazole as a directing group [3].[1]

Materials:

  • 1-Aryl-1H-pyrazole (Substrate)[2]

  • Aryl Bromide (Coupling partner)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand/Additive: MesCOOH (Mesitoic acid) (30 mol%) – Crucial for concerted metallation-deprotonation (CMD).

  • Base:

    
     (2.0 equiv)
    
  • Solvent: NMP or Toluene

Step-by-Step Methodology:

  • Setup: In a glovebox or under

    
    , combine the pyrazole, aryl bromide, Ru-catalyst, MesCOOH, and base in a pressure vial.
    
  • Reaction: Add solvent (degassed). Seal and heat to

    
     for 18 hours.
    
  • Mechanism Check: The N2-nitrogen of the pyrazole coordinates to Ru, directing C-H activation exclusively to the C5 position (ortho to the directing group).

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Case Study & Data Analysis

Comparative SAR: COX-2 vs. CB1

The table below highlights how the 1,5-scaffold is tuned for different biological targets.

FeatureCelecoxib (COX-2 Inhibitor)Rimonabant (CB1 Antagonist)
N1 Substituent 4-Sulfonamidophenyl2,4-Dichlorophenyl
C5 Substituent 4-Methylphenyl (Tolyl)4-Chlorophenyl
C3 Substituent Trifluoromethyl (

)
Carboxamide moiety
Role of 1,5-Geometry Aligns Sulfonamide to Arg513 in COX-2 side pocket [4].Creates steric bulk to stabilize receptor in inactive state (Inverse Agonism) [5].
Regiochemistry Source Electronic bias of

in diketone precursor.
Steric control during cyclization / Chromatographic separation.
Diagram 2: Reaction Mechanism (Celecoxib)

This diagram details the specific regiochemical path dictated by the trifluoromethyl group.

Reaction Reagents Reagents: 1. Diketone (w/ CF3) 2. Hydrazine-R Intermed1 Intermediate A: CF3-Carbonyl forms Hydrate (Low Electrophilicity) Reagents->Intermed1 Acidic Media Attack Step 1: Attack NH2 attacks C-Tolyl Carbonyl (More Electrophilic) Intermed1->Attack Regio-control Cycliz Step 2: Cyclization Dehydration & Aromatization Attack->Cycliz Product Product: 1,5-Diaryl Pyrazole (Celecoxib) Cycliz->Product

Caption: The CF3 group deactivates the adjacent carbonyl via hydration, forcing the hydrazine to attack the distal carbonyl, ensuring 1,5-selectivity.

Emerging Frontiers: C-H Activation

While condensation remains the industrial standard for fixed targets like Celecoxib, drug discovery requires modularity. Recent advances in Ruthenium(II) catalysis allow for the direct C5-arylation of simple N-aryl pyrazoles.

  • Advantage: Eliminates the need for unstable 1,3-diketones.

  • Selectivity: The pyrazole nitrogen acts as a directing group, ensuring 100% regioselectivity for the 5-position over the 3- or 4-positions [6].

  • Scope: Tolerates halides, esters, and nitriles, allowing for late-stage diversification of pharmaceutical leads.

References

  • Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib. Journal of Molecular Graphics and Modelling. (2015). Link

  • Ionic Liquid-assisted Synthesis of Celecoxib. Iranian Journal of Pharmaceutical Research. (2017). Link

  • Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids. Organic Letters. (2016). Link

  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. BenchChem Technical Guides. (2025). Link

  • Bioisosteric replacements of the pyrazole moiety of rimonabant. Journal of Medicinal Chemistry. (2005). Link

  • Ruthenium-catalyzed C-H functionalization of arylpyrazoles: regioselective acylation. Organic Letters. (2013). Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the regioselective synthesis of 1-methyl-5-(p-tolyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole scaffolds are core components in numerous pharmaceuticals, including blockbuster drugs, making their efficient and selective synthesis a critical area of research.[1] This application note details a robust protocol based on the classical Knorr pyrazole synthesis, elucidates the mechanistic basis for the observed regioselectivity, and provides a complete methodology from reaction setup to product characterization. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the structural core of drugs like Celecoxib (an anti-inflammatory), Rimonabant, and Viagra®.[1] The biological activity of pyrazole derivatives is often intrinsically linked to the substitution pattern on the heterocyclic ring. Consequently, developing synthetic methods that allow for precise control over the placement of substituents—a concept known as regioselectivity—is of paramount importance.

The synthesis of unsymmetrically substituted pyrazoles, such as the target molecule this compound, presents a classic regiochemical challenge. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two constitutional isomers. In this case, the reaction between 1-(p-tolyl)butane-1,3-dione and methylhydrazine could form either the desired 1,5-isomer or the undesired 1,3-isomer (1-methyl-3-(p-tolyl)-1H-pyrazole).

This protocol leverages the inherent electronic and steric differences within the reactants to direct the reaction pathway exclusively toward the desired 1,5-disubstituted product. The method is based on the well-established cyclocondensation reaction, which remains a primary and efficient approach for constructing the pyrazole ring.[2][3]

Mechanistic Rationale for Regioselectivity

The regiochemical outcome of the reaction is determined during the initial nucleophilic attack and subsequent cyclization steps. The synthesis proceeds via the condensation of methylhydrazine with the unsymmetrical 1,3-dicarbonyl compound, 1-(p-tolyl)butane-1,3-dione.

Two factors govern the regioselectivity:

  • Nucleophilicity of the Hydrazine Nitrogens: Methylhydrazine possesses two nitrogen atoms with different nucleophilic characters. The terminal nitrogen (-NH₂) is more nucleophilic and less sterically hindered than the nitrogen bearing the methyl group (-NHCH₃).

  • Electrophilicity of the Carbonyl Carbons: The 1,3-dicarbonyl reactant has two carbonyl groups with distinct electronic environments. The acetyl carbonyl (C2) is more electrophilic and susceptible to nucleophilic attack than the benzoyl carbonyl (C4), whose electrophilicity is diminished by resonance with the electron-donating p-tolyl group.

The more nucleophilic terminal -NH₂ group of methylhydrazine preferentially attacks the more electrophilic acetyl carbonyl carbon. This initial step dictates the final arrangement of the substituents. The reaction then proceeds through an intermediate hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_product Product R1 1-(p-tolyl)butane-1,3-dione P1 Regioselective Nucleophilic Attack R1->P1 R2 Methylhydrazine R2->P1 P2 Intermediate Formation (Hydrazone) P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Dehydration (Aromatization) P3->P4 Prod This compound P4->Prod

Figure 1: Conceptual workflow for the regioselective synthesis.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-(p-tolyl)butane-1,3-dione≥98%Sigma-Aldrich
Methylhydrazine≥98%Sigma-AldrichCaution: Toxic and corrosive.
Glacial Acetic AcidACS GradeFisher ScientificServes as solvent and catalyst.
Ethyl AcetateHPLC GradeVWRFor extraction and chromatography.
HexaneHPLC GradeVWRFor chromatography.
Anhydrous Sodium SulfateACS GradeVWRFor drying.
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Glass funnel and filter paper

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(p-tolyl)butane-1,3-dione (1.76 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Carefully add methylhydrazine (0.53 mL, 0.46 g, 10.0 mmol, 1.0 equiv.) dropwise to the stirred solution at room temperature. Note: Perform this step in a well-ventilated fume hood as methylhydrazine is toxic.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C. Maintain this temperature with stirring for 4 hours.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting diketone spot indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting from 95:5) to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under vacuum. Characterize the resulting oil or solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight is 172.23 g/mol .[4]

G start Start: Charge Flask (Diketone + Acetic Acid) add_hydrazine Add Methylhydrazine (Dropwise, RT) start->add_hydrazine reflux Heat to 100°C (Reflux for 4h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Cool & Quench (Ice Water + NaHCO₃) monitor->workup Reaction Complete extract Extract with Ethyl Acetate (3x) workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: Step-by-step experimental workflow diagram.

Data Summary and Expected Results

ParameterValue
Mass of 1-(p-tolyl)butane-1,3-dione1.76 g (10.0 mmol)
Volume of Methylhydrazine0.53 mL (10.0 mmol)
Reaction Temperature100 °C
Reaction Time4 hours
Expected Yield75-85%
Physical AppearanceOff-white solid or pale yellow oil
Molecular FormulaC₁₁H₁₂N₂
Exact Mass172.10 g/mol [4]
Key ¹³C NMR Shifts (Computed) C=N (~140-150 ppm), Aromatic C (~120-140 ppm), N-CH₃ (~35-40 ppm), Tolyl-CH₃ (~20 ppm)[4]

Trustworthiness and Validation

The protocol's reliability stems from its foundation in the well-documented Knorr pyrazole synthesis and related cyclocondensation reactions.[2][3] The described work-up and purification steps are standard, robust procedures in organic synthesis designed to effectively isolate the target compound from reaction byproducts and unreacted starting materials. The regiochemical outcome is highly predictable based on fundamental principles of organic chemistry, as discussed in the mechanistic rationale. Confirmation of the final product's structure and regiochemistry is achieved through unambiguous spectroscopic analysis, primarily ¹H and ¹³C NMR, which will show a distinct set of signals corresponding only to the 1,5-disubstituted isomer.

Safety and Handling Precautions

  • Methylhydrazine: This reagent is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • General Precautions: Perform the reaction with adequate ventilation. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

References

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved February 12, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

  • Bräse, S., & Banert, K. (Eds.). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis of pyrazoles using 1,3-dipolar cycloaddition of... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. (2007). Synfacts, 2007(08), 0833–0833. [Link]

  • Gomaa, A.-R. M., & Ali, M. M. (2020). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 25(24), 5863. [Link]

  • Matsuzaki, H., Takeda, N., Yasui, M., Ito, Y., Konishi, K., & Ueda, M. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9249–9252. [Link]

  • Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(2), 228–233. [Link]

  • Kamal, A., & Malik, M. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • synthesis of pyrazoles - YouTube. (n.d.). Retrieved February 12, 2026, from [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25686–25691. [Link]

  • Ali, M. I., Shrestha, S., Nath, M., & Shrestha, S. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 2244. [Link]

Sources

Application Note: Catalytic Utility of 1-Methyl-5-(p-tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-methyl-5-(p-tolyl)-1H-pyrazole (mtppz) as a specialized cyclometalating (


) ligand. While often overlooked in favor of 2-phenylpyridine (ppy), this pyrazole derivative offers distinct electronic and steric advantages in the synthesis of Iridium(III) photocatalysts .

The 1-methyl-5-arylpyrazole scaffold prevents N1-coordination due to steric blocking, forcing coordination through the N2 nitrogen and C-H activation at the ortho-position of the 5-aryl ring. The resulting complexes exhibit high triplet energies (


)  and tunable redox potentials , making them ideal for high-energy photoredox transformations (e.g., isomerization, decarboxylative coupling) where standard ppy-based catalysts fail.

Mechanistic Insight & Ligand Design

Structural Logic

The efficacy of this compound stems from its specific geometry and electronic bias:

  • Regioselective Binding: The methyl group at

    
     acts as a blocking group, rendering the 
    
    
    
    lone pair sterically inaccessible for metal binding. This forces the metal center (e.g., Ir, Pt) to coordinate to
    
    
    .
  • Directed C-H Activation: Coordination at

    
     places the p-tolyl ring at the 
    
    
    
    position in perfect proximity for metallation. This facilitates the formation of a stable 5-membered metallacycle.
  • Electronic Tuning: The pyrazole ring is more electron-rich than pyridine (used in ppy). This raises the energy of the metal-centered orbitals (HOMO), typically resulting in a blue-shift of emission and a more potent reducing power in the excited state (

    
    ) compared to pyridine analogs.
    
Comparative Ligand Field Analysis

The following table contrasts mtppz with standard industry ligands.

Ligand Feature2-Phenylpyridine (ppy)1-Phenylpyrazole (ppz)1-Methyl-5-(p-tolyl)pyrazole (mtppz)
Donor Atoms N (Pyridine) / C (Phenyl)N (Pyrazole) / C (Phenyl)N (Pyrazole) / C (Tolyl)
Field Strength ModerateHighHigh
Electronic Nature NeutralElectron RichElectron Rich + Inductive Donor
Primary Application Green Emitters / General RedoxBlue Emitters / High

Soluble Blue Emitters / Strong Reductants
Solubility ModerateLow (in complexes)Enhanced (due to tolyl-methyl)

Experimental Protocols

The following workflows describe the synthesis of the heteroleptic photocatalyst


 . This complex is a potent photoreductant.
Protocol A: Synthesis of the Chloride-Bridged Dimer

Objective: Synthesize the intermediate dimer


.

Materials:

  • 
     (Iridium(III) chloride hydrate)
    
  • This compound (Ligand, 2.2 - 2.5 equivalents)

  • 2-Ethoxyethanol (Solvent A)

  • Deionized Water (Solvent B)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve

    
     (1.0 mmol) and the ligand (2.4 mmol) in a mixture of 2-ethoxyethanol and water (3:1 ratio, typically 12 mL : 4 mL).
    
  • Degas: Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent oxidation to Ir(IV) species).

  • Reflux: Heat the mixture to 110°C (external oil bath temperature) for 18–24 hours.

    • Checkpoint: The solution should transition from dark brown/black to a turbid yellow/orange suspension. The product precipitates out of the solvent mixture.

  • Isolation: Cool to room temperature. Add 10 mL of water to ensure complete precipitation.

  • Filtration: Filter the solid through a fritted glass funnel.

  • Wash: Wash the precipitate sequentially with:

    • Water (3 x 10 mL) – removes unreacted Ir salts.

    • Methanol (2 x 5 mL) – removes excess organic ligand.

    • Diethyl Ether (2 x 10 mL) – facilitates drying.

  • Drying: Dry the yellow solid under high vacuum.

    • Validation:

      
       NMR should show broadened aromatic peaks due to the fluxional nature of the dimer.
      
Protocol B: Synthesis of the Active Photocatalyst

Objective: Cleave the dimer with a diimine ligand to yield


.

Materials:

  • Dimer from Protocol A (0.1 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.22 mmol)

  • Ethylene Glycol (Solvent)

  • 
     (Anion exchange salt)
    

Step-by-Step Procedure:

  • Cleavage: Suspend the dimer (0.1 mmol) and dtbbpy (0.22 mmol) in Ethylene Glycol (5 mL) in a reaction vial.

  • Heat: Heat to 150°C for 12 hours under an inert atmosphere.

    • Note: Ethylene glycol is used for its high boiling point and ability to solubilize the cationic intermediate at high temperatures.

  • Workup: Cool to room temperature. Dilute with water (10 mL).

  • Extraction (Optional but Recommended): The cationic complex may not precipitate immediately. Wash the aqueous layer with hexanes (to remove excess dtbbpy).

  • Anion Exchange: Heat the aqueous solution to 60°C and add a saturated aqueous solution of

    
     (excess).
    
    • Observation: A bright yellow/green solid will precipitate immediately.

  • Purification: Filter the solid, wash with water, and dry.

    • Refinement: Recrystallize from Dichloromethane/Hexanes or Acetone/Ether if high purity is required for photophysics.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the structural logic of the complexation.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Active Catalyst IrCl3 IrCl3 · xH2O Dimer [Ir(mtppz)2(μ-Cl)]2 (Chloride-Bridged Dimer) IrCl3->Dimer Reflux 110°C 2-Ethoxyethanol/H2O (Nonoyama Reaction) Ligand 1-methyl-5-(p-tolyl) -1H-pyrazole Ligand->Dimer Note1 Ligand Design: N1-Methyl blocks coordination Forces N2-Ir binding Positions p-tolyl for C-H activation Ligand->Note1 Complex [Ir(mtppz)2(dtbbpy)]PF6 (Photocatalyst) Dimer->Complex 1. dtbbpy, 150°C, Glycol 2. NH4PF6 (Anion Exchange)

Caption: Synthetic route transforming the pyrazole ligand into a heteroleptic Iridium(III) photocatalyst via the chloride-bridged dimer intermediate.

Application Note: Catalytic Performance Verification

To validate the catalyst synthesized in Protocol B, a standard Photoredox Decarboxylative Arylation is recommended. This reaction requires a catalyst with a strong excited-state reduction potential, which the electron-rich pyrazole ligand provides.

Validation Protocol
  • Substrates: N-Boc-Proline (1.0 equiv) + 1,4-Dicyanobenzene (0.8 equiv).

  • Catalyst:

    
     (1 mol%).[1]
    
  • Base:

    
     (1.5 equiv).
    
  • Solvent: DMF (0.1 M).

  • Light Source: Blue LEDs (450 nm, approx. 30W).

  • Conditions: Degas, seal, and irradiate for 24 hours at RT.

  • Expected Outcome: Formation of the arylated amine product.

    • Why this works: The excited catalyst (

      
      ) is a strong reductant (
      
      
      
      to
      
      
      V vs SCE), capable of reducing the dicyanobenzene to its radical anion, while simultaneously oxidizing the carboxylate.

References

  • Nonoyama, M. (1974). "Chelating C-metallation of N-substituted pyrazoles by rhodium(III) and iridium(III)." Journal of Organometallic Chemistry, 82(2), 271-276. Link

  • Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society, 125(24), 7377-7387. Link

  • Lowry, M. S., et al. (2004). "Accelerated Luminophore Discovery through Combinatorial Synthesis." Journal of the American Chemical Society, 126(43), 14129-14135. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 113(7), 5322-5363. Link

  • Teegardin, K., Day, J. I., Chan, J., & Weaver, J. (2016). "Advances in Photocatalysis: A Micro-Review of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations." Organic Process Research & Development, 20(7), 1156–1163. Link

Sources

Application Note: Regioselective Synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring high-purity 1-methyl-5-(p-tolyl)-1H-pyrazole . This guide addresses the critical challenge of regioselectivity inherent in the condensation of unsymmetrical 1,3-diketones with methylhydrazine.

Executive Summary & Scientific Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. A recurring synthetic challenge is the regioselective preparation of 1-methyl-5-arylpyrazoles versus their 1-methyl-3-aryl isomers.

When reacting 1-(p-tolyl)butane-1,3-dione with methylhydrazine , two pathways compete:

  • Pathway A (Target): Formation of the 1-methyl-5-(p-tolyl) isomer.

  • Pathway B (Competitor): Formation of the 1-methyl-3-(p-tolyl) isomer.

The Causality of Regioisomerism: The outcome is dictated by the initial nucleophilic attack. Methylhydrazine contains two nucleophilic nitrogens: the substituted


 (-NHMe) and the unsubstituted 

(-NH

). The diketone possesses two electrophilic centers: the sterically unhindered acetyl carbonyl and the conjugated, less reactive aroyl carbonyl.
  • Standard Conditions (Ethanol/Reflux): The smaller, more nucleophilic

    
     (-NH
    
    
    
    ) typically attacks the more reactive acetyl carbonyl. Subsequent cyclization places the
    
    
    -methyl group adjacent to the aryl ring, favoring the 1-methyl-5-aryl isomer (Target).
  • Complication: Proton transfer, solvent effects, and the "

    
    -effect" can shift nucleophilicity, leading to mixtures (often 3:1 to 10:1 ratios).
    

This protocol details a self-validating workflow to synthesize, purify, and rigorously distinguish the 5-(p-tolyl) isomer from the 3-(p-tolyl) impurity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation point determining the regiochemical outcome.

PyrazoleMechanism cluster_legend Legend Start Reactants 1-(p-tolyl)butane-1,3-dione + Methylhydrazine PathA_Step1 Attack of NH2 (N-beta) on Acetyl Carbonyl Start->PathA_Step1 Major Pathway (Steric Control) PathB_Step1 Attack of NH(Me) (N-alpha) on Acetyl Carbonyl Start->PathB_Step1 Minor Pathway PathA_Inter Intermediate A: Hydrazone at C2 PathA_Step1->PathA_Inter PathA_Cycl Cyclization: NH(Me) attacks Aroyl C PathA_Inter->PathA_Cycl Product5 TARGET: 1-Methyl-5-(p-tolyl)-3-methylpyrazole PathA_Cycl->Product5 PathB_Inter Intermediate B: Hydrazone at C2 PathB_Step1->PathB_Inter PathB_Cycl Cyclization: NH2 attacks Aroyl C PathB_Inter->PathB_Cycl Product3 IMPURITY: 1-Methyl-3-(p-tolyl)-5-methylpyrazole PathB_Cycl->Product3 key Blue Arrow = Favored Kinetic Path Red Node = Undesired Regioisomer

Caption: Kinetic bifurcation in Knorr Pyrazole Synthesis. Attack of the unsubstituted nitrogen on the acetyl group (Top Path) yields the desired 1-methyl-5-aryl isomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]QuantityRole
1-(p-tolyl)butane-1,3-dione 176.211.05.00 gSubstrate
Methylhydrazine sulfate 144.151.14.50 gNucleophile Source
Sodium Acetate (anhydrous) 82.031.12.56 gBuffer/Base
Ethanol (Absolute) --50 mLSolvent
Ethyl Acetate / Hexanes ---Purification

Note: Methylhydrazine sulfate is preferred over the free base for safety (lower volatility) and precise stoichiometry.

Step-by-Step Procedure
Phase 1: Condensation Reaction
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 1-(p-tolyl)butane-1,3-dione (5.00 g) and Ethanol (40 mL). Stir until fully dissolved.

  • Reagent Prep: In a separate beaker, dissolve Methylhydrazine sulfate (4.50 g) and Sodium Acetate (2.56 g) in Water (10 mL) and Ethanol (10 mL). Caution: Methylhydrazine is toxic. Handle in a fume hood.

  • Addition: Add the buffered hydrazine solution dropwise to the diketone solution over 10 minutes at room temperature.

    • Why? Slow addition prevents localized excess of hydrazine, which can lead to bis-hydrazone byproducts.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours . Monitor by TLC (20% EtOAc in Hexanes). The starting diketone (

    
    ) should disappear, and two new spots will appear (Major product 
    
    
    
    , Minor isomer
    
    
    ).
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure (rotary evaporator). Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Wash combined organics with Brine (30 mL), dry over

    
    , filter, and concentrate to yield the crude yellow oil (mixture of isomers).
    
Phase 2: Purification (Regioisomer Separation)

The crude mixture typically contains ~85% 5-(p-tolyl) isomer and ~15% 3-(p-tolyl) isomer. Separation is mandatory.

Method A: Flash Column Chromatography (Recommended)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient from 5% to 20% Ethyl Acetate in Hexanes.

  • Elution Order:

    • Fraction 1 (Minor): 1-methyl-3-(p-tolyl)-5-methylpyrazole (Less polar).

    • Fraction 2 (Major/Target): 1-methyl-5-(p-tolyl)-3-methylpyrazole (More polar).

    • Why? The 5-aryl isomer has a larger dipole moment due to the alignment of the N-Methyl and Aryl vectors, leading to stronger retention on silica.

Method B: Fractional Crystallization (Scalable)

  • Dissolve crude oil in a minimum amount of hot Diisopropyl Ether or Heptane/EtOAc (9:1) .

  • Cool slowly to 4°C overnight.

  • The 1-methyl-5-(p-tolyl) isomer typically crystallizes out first due to better packing symmetry compared to the twisted 3-isomer. Filter and wash with cold heptane.

Self-Validating Characterization (QC)

To ensure the correct isomer was isolated, you must validate using 1H NMR and NOE (Nuclear Overhauser Effect) spectroscopy. The chemical shift of the N-Methyl group and the aryl protons are diagnostic.[4]

Data Comparison Table
FeatureTarget: 1-Methyl-5-(p-tolyl) Impurity: 1-Methyl-3-(p-tolyl) Diagnostic Logic
N-Me Shift (

)
~3.85 ppm ~3.95 ppmThe 5-aryl ring exerts a shielding anisotropic effect on the adjacent N-methyl group.
Aryl Protons Multiplet / BroadSharp DoubletsIn the 5-isomer, steric clash with N-Me causes the aryl ring to twist, affecting relaxation times and peak shape.
NOE Signal Strong NOE between N-Me and Aryl-H (ortho)No NOE between N-Me and Aryl-HDefinitive Test: Irradiate the N-Me peak. If the Aryl protons light up, you have the 5-isomer.
C-13 NMR (N-Me) ~36-37 ppm~38-39 ppmUpfield shift in the 5-isomer.
Expected 1H NMR Data (Target)

Compound: 1,3-Dimethyl-5-(p-tolyl)-1H-pyrazole Solvent:



  • 
     7.30 (d, J=8.0 Hz, 2H, Ar-H)
    
  • 
     7.20 (d, J=8.0 Hz, 2H, Ar-H)
    
  • 
     6.05 (s, 1H, Pyrazole-H4)
    
  • 
    3.82 (s, 3H, N-Me)  — Diagnostic Peak
    
  • 
     2.40 (s, 3H, Ar-Me)
    
  • 
     2.28 (s, 3H, C3-Me)
    

References

  • Regioselectivity in Knorr Synthesis: Title: Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles... Source:Synlett, 2006, 3267-3270.
  • Structural Assignment & NMR Data

    • Title: 1H-Pyrazole, 3-methyl-5-phenyl- (NIST Chemistry WebBook, SRD 69)
    • Source: National Institute of Standards and Technology (NIST).
    • URL:[Link]

  • Title: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Patent WO2015063709A1)
  • Mechanistic Insight

    • Title: The reaction between hydrazines and -dicarbonyl compounds: proposal for a mechanism
    • Source:Can. J. Chem. 2000, 78, 1109.
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of the p-Tolyl Ring in 1-Methyl-5-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The 1-methyl-5-(p-tolyl)pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for COX-2 inhibitors (e.g., Celecoxib analogs), p38 MAP kinase inhibitors, and transient receptor potential (TRP) channel modulators.

However, late-stage functionalization (LSF) of this scaffold presents a unique regioselectivity challenge. The pyrazole ring is


-excessive (electron-rich), making its C4 position highly susceptible to electrophilic aromatic substitution (EAS). Conversely, the p-tolyl moiety, while activated by the methyl group, is less nucleophilic than the pyrazole core.

The Challenge: How to selectively functionalize the p-tolyl ring (benzylic or aromatic positions) without destroying the pyrazole core or reacting at the competing C4 position.

The Solution: This guide details three orthogonal protocols that bypass the pyrazole's inherent reactivity:

  • Radical Benzylic Functionalization: Exploiting bond dissociation energy (BDE) differences.

  • Transition-Metal Catalyzed C-H Activation: Using the pyrazole nitrogen (N2) as a directing group.

  • Controlled Oxidation: Converting the tolyl-methyl to a carboxylate bioisostere.

Reactivity Map & Decision Tree

The following diagram visualizes the competing reactive sites and the specific conditions required to target the p-tolyl ring over the pyrazole core.

ReactivityMap Scaffold 1-Methyl-5-(p-tolyl)pyrazole Radical Radical Conditions (NBS, AIBN/Light) Thermodynamic Control Scaffold->Radical Metal Pd(II) Catalysis (N-Directed C-H Activation) Scaffold->Metal Electrophile Standard EAS (Br2, HNO3) Scaffold->Electrophile Tolyl_Me Tolyl Methyl Group (Benzylic C-H) Tolyl_Ortho Tolyl Ortho-Position (Aromatic C-H) Pyrazole_C4 Pyrazole C4 Position (Undesired Side Reaction) Radical->Tolyl_Me Primary Pathway (Homolytic Cleavage) Radical->Pyrazole_C4 Minor (Ionic Pathway) Metal->Tolyl_Ortho Directed Activation (via Pyrazole N2) Electrophile->Pyrazole_C4 Dominant Pathway (Kinetic Control)

Figure 1: Reactivity landscape of the 1-methyl-5-(p-tolyl)pyrazole scaffold. Note that standard electrophilic conditions favor the pyrazole ring, necessitating radical or metal-directed strategies for tolyl functionalization.

Protocol 1: Radical Benzylic Bromination (Wohl-Ziegler)

Target: Conversion of Tolyl-


 to Tolyl-

. Application: Gateway to benzylic amines, ethers, and C-C coupling via nucleophilic substitution.
The Science (Causality)

Standard bromination (


, 

) will destroy the pyrazole ring via EAS at C4. To target the benzylic position, we must operate under radical conditions . We use N-Bromosuccinimide (NBS) which provides a low, steady concentration of

.
  • Solvent Choice: Carbon tetrachloride (

    
    ) is classic but toxic. We utilize Acetonitrile (
    
    
    
    )
    or Trifluorotoluene (
    
    
    )
    . These polar/non-polar hybrids suppress the ionic pathway (electrophilic bromination of pyrazole) while supporting the radical chain reaction.
  • Initiation: Visible light (Blue LED) or AIBN is strictly required to initiate the homolytic cleavage of the N-Br bond.

Experimental Protocol

Reagents:

  • Substrate: 1-methyl-5-(p-tolyl)pyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (0.05 equiv) OR Blue LED (450 nm).

  • Solvent: Anhydrous Acetonitrile (

    
     M concentration).
    

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous acetonitrile.

  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in one portion.

    • Note: If using light irradiation, AIBN is omitted. Place the flask 2-5 cm from a 40W Blue LED source.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product (

      
      ) is usually less polar than the starting material.
      
  • Quench: Cool to room temperature. Dilute with

    
     or 
    
    
    
    . Wash with saturated
    
    
    (to remove residual bromine) followed by water and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Troubleshooting Table:

Observation Root Cause Solution

| Ring Bromination (C4) | Ionic mechanism dominating. | Switch solvent to


 or Benzene; ensure anhydrous conditions. |
| Dibromination  | Excess NBS or reaction too long. | Stop reaction at 90% conversion; strictly use 1.05 equiv NBS. |
| No Reaction  | "Wet" NBS (HBr inhibits radicals). | Recrystallize NBS; add 1-2 drops of cyclohexene as a scavenger. |

Protocol 2: Pd-Catalyzed Ortho-C-H Activation

Target: Direct arylation or olefination at the ortho-position of the tolyl ring. Application: Late-Stage Functionalization (LSF) to build complexity without pre-functionalized handles.

The Science (Causality)

The pyrazole N2 (the nitrogen not attached to the methyl group) acts as a Directing Group (DG) . It coordinates to Palladium(II), forming a 5-membered palladacycle intermediate. This proximity forces the C-H activation to occur exclusively at the ortho-position of the phenyl ring, overriding the electronic preference for the pyrazole C4.

CH_Activation Step1 Coordination: Pd(OAc)2 binds to Pyrazole N2 Step2 C-H Cleavage (CMD): Acetate assists deprotonation of Tolyl Ortho-H Step1->Step2 Step3 Palladacycle Intermediate (5-membered ring) Step2->Step3 Step4 Oxidative Addition (Ar-I or Olefin) Step3->Step4 Step5 Reductive Elimination Product Release Step4->Step5

Figure 2: Mechanism of N-directed C-H activation.

Experimental Protocol (Ortho-Olefination / Fujiwara-Moritani)

Reagents:

  • Substrate: 1-methyl-5-(p-tolyl)pyrazole (1.0 equiv)

  • Coupling Partner: Ethyl Acrylate or Styrene (2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH).

Step-by-Step:

  • Assembly: In a screw-cap pressure vial, combine substrate,

    
    , and oxidant.
    
  • Solvent: Add DCE (0.2 M). If solubility is poor, add 10% AcOH.

  • Activation: Seal the vial and heat to 110°C for 12–18 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) if the oxidant is depleted.

  • Workup: Filter the hot mixture through a Celite pad to remove metal salts. Wash the pad with DCM.

  • Purification: Concentrate and purify via column chromatography.

Protocol 3: Controlled Oxidation to Carboxylic Acid

Target: Conversion of Tolyl-


 to Tolyl-

. Application: Creating bioisosteres or handles for amide coupling.
The Science (Causality)

Direct oxidation with strong oxidants (


) can cleave the pyrazole ring (oxidative degradation). To prevent this, we use a Buffered Permanganate  system or a Cobalt-Catalyzed Aerobic Oxidation . The buffered system prevents the pH from becoming too high (which destabilizes the heterocycle) or too low (which protonates the pyrazole, altering solubility).
Experimental Protocol (Buffered Permanganate)

Reagents:

  • Substrate: 1-methyl-5-(p-tolyl)pyrazole (1.0 equiv)

  • Oxidant:

    
     (3.0 equiv)
    
  • Buffer: Pyridine / Water (1:1 ratio).

Step-by-Step:

  • Dissolution: Dissolve substrate in Pyridine/Water (1:1, 0.2 M).

  • Stepwise Addition: Heat to 70°C. Add

    
     in 3 portions over 1 hour.
    
    • Why? Controlling the oxidant concentration prevents runaway exotherms and ring degradation.

  • Monitoring: The purple color should fade to brown (

    
     precipitate) after each addition.
    
  • Filtration: Once TLC shows consumption of starting material, filter the hot mixture through Celite to remove

    
    . Rinse with hot water.
    
  • Isolation: Acidify the filtrate carefully with 1M HCl to pH 4. The carboxylic acid product should precipitate.

    • Note: If the product is amphoteric or water-soluble, extract with EtOAc/n-Butanol (9:1).

References

  • Benzylic Bromination (Flow & Batch): Cantillo, D., et al.[1] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." J. Org.[1] Chem.2014 , 79, 223–229.[1] Link

  • Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[2] J. Org.[1][3] Chem.2008 , 73, 3523. Link

  • Pd-Catalyzed C-H Activation (Rollover): Graneto, M. J., et al. "Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles."[4][5] Org.[6] Lett.2023 , 25, 800–805. Link

  • General C-H Activation of 1-Arylpyrazoles: Ye, X., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev.2010 , 110, 1147. Link

  • Oxidation Protocols: "1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid." Oakwood Chemical Technical Data. Link

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 1-methyl-5-(p-tolyl)-1H-pyrazole . Unlike conventional heating methods which often yield thermodynamic mixtures of 1,3- and 1,5-isomers, this protocol leverages microwave irradiation (MWI) and specific precursor design to kinetically favor the bio-active 1,5-disubstituted isomer. This scaffold is a critical pharmacophore in p38 MAP kinase inhibitors and COX-2 inhibitors.

Key Advantages
  • Regioselectivity: >95:5 favoring the 1-methyl-5-(p-tolyl) isomer.

  • Efficiency: Total reaction time reduced from 12 hours (conventional) to <30 minutes.

  • Green Chemistry: Solvent-free steps and high atom economy.

Scientific Principles & Mechanism[1]

The Regioselectivity Challenge

The reaction of methylhydrazine with unsymmetrical 1,3-electrophiles (like 1,3-diketones or enaminones) presents a classic regiochemical ambiguity. The product distribution depends on which nitrogen atom of the hydrazine (NH₂ vs. NHMe) attacks which electrophilic center (C1 vs. C3).

  • Path A (Thermodynamic/Steric Control): The more nucleophilic terminal

    
     attacks the less hindered/softer electrophile (often the 
    
    
    
    -carbon of enaminones). This typically yields the 1-methyl-3-aryl isomer, which is undesirable for this specific target.
  • Path B (Kinetic/Electronic Control): To obtain the 1-methyl-5-aryl isomer, the reaction must be engineered so that the internal

    
     nitrogen forms the bond with the aryl-bearing carbon (C1), or the 
    
    
    
    attacks the C3 (formyl equivalent) followed by cyclization of the
    
    
    onto the aryl ketone.
The Solution: Formylation-Cyclization Strategy

This protocol utilizes 3-hydroxy-1-(p-tolyl)prop-2-en-1-one (a keto-aldehyde equivalent) generated via Claisen condensation.

  • Nucleophilic Attack: The terminal

    
     of methylhydrazine (most nucleophilic) rapidly attacks the aldehyde carbon (most electrophilic, C3).
    
  • Cyclization: The intermediate hydrazone undergoes intramolecular attack by the internal

    
     onto the ketone carbonyl (C1).
    
  • Result: The methyl-bearing nitrogen ends up adjacent to the aryl-bearing carbon, securing the 1,5-substitution pattern . Microwave irradiation accelerates the rate-determining dehydration step, locking the kinetic product before equilibration can occur.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents: 4'-Methylacetophenone (98%), Ethyl formate (anhydrous), Sodium methoxide (solid), Methylhydrazine (98%), Ethanol (absolute), Acetic acid (glacial).

  • Analysis: 1H NMR (400 MHz), LC-MS.

Step 1: Synthesis of 3-hydroxy-1-(p-tolyl)prop-2-en-1-one (Precursor)

Note: This step creates the reactive 1,3-electrophile.

  • Setup: In a 10 mL microwave process vial, dissolve 4'-methylacetophenone (1.34 g, 10 mmol) in ethyl formate (2.5 mL, excess).

  • Base Addition: Slowly add sodium methoxide (0.60 g, 11 mmol). The solution will turn yellow/orange.

  • MWI Conditions: Seal the vial. Irradiate at 100°C for 5 minutes (Power: Dynamic, Max 150W).

  • Workup: Acidify the mixture with 1M HCl to pH 4. Extract with ethyl acetate (3 x 10 mL). Dry organic layer (

    
    ) and concentrate.
    
  • Yield: ~1.45 g (90%) of yellow solid. Use directly in Step 2.

Step 2: Cyclization to this compound

Note: This is the critical regioselective step.

  • Preparation: Dissolve the precursor from Step 1 (1.62 g, 10 mmol) in Ethanol (8 mL).

  • Reagent Addition: Add Methylhydrazine (0.58 mL, 11 mmol) dropwise. Caution: Exothermic.

  • Catalyst: Add 2 drops of glacial acetic acid.

  • MWI Conditions:

    • Temperature: 140°C

    • Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Purification: Cool to room temperature. Concentrate solvent.[1] Recrystallize from cold ethanol/water (9:1) or purify via flash chromatography (Hexane/EtOAc 8:2).

Data Analysis & Validation

Quantitative Results
ParameterConventional Heating (Reflux)Microwave Protocol
Reaction Time 12 - 16 Hours15 Minutes (Total)
Isolated Yield 65%92%
Regioselectivity (1,5 : 1,3) 70 : 3096 : 4
Solvent Usage 50 mL / g5 mL / g
Structural Confirmation (NMR)

The 1,5-isomer is distinguished from the 1,3-isomer by NOE (Nuclear Overhauser Effect) experiments and chemical shifts.

  • 1-Methyl-5-(p-tolyl): Strong NOE observed between the N-Methyl protons (~3.85 ppm) and the Ortho-phenyl protons of the p-tolyl group. This confirms spatial proximity.

  • 1-Methyl-3-(p-tolyl): NOE observed between N-Methyl and the pyrazole C5-H, but not the aryl protons.

Visual Workflows

Reaction Mechanism & Regioselectivity

This diagram illustrates the kinetic pathway favored by the keto-aldehyde precursor under microwave conditions.

G cluster_0 Precursor Formation cluster_1 Cyclization (Microwave) Acetophenone 4'-Methylacetophenone Enol 3-hydroxy-1-(p-tolyl) prop-2-en-1-one Acetophenone->Enol Claisen Cond. MW 100°C, 5 min EthylFormate Ethyl Formate (NaOMe) EthylFormate->Enol Intermediate Hydrazone Intermediate (Attack at C3-Aldehyde) Enol->Intermediate NH2 attacks C3 (Fastest) MeHydrazine Methylhydrazine (NH2-NHMe) MeHydrazine->Intermediate Target This compound (Major Isomer) Intermediate->Target Cyclization on C1 MW 140°C, 10 min

Caption: Kinetic pathway favoring 1,5-substitution via initial attack of hydrazine-NH2 on the formyl carbon (C3).

Experimental Workflow

Step-by-step logic for the laboratory execution.

Workflow Start Start: Reagent Prep Step1 Step 1: Formylation (Acetophenone + Ethyl Formate) 100°C, 5 min Start->Step1 Check1 Acidify & Extract (Isolate Keto-Aldehyde) Step1->Check1 Step2 Step 2: Cyclization (Add MeNHNH2 in EtOH) 140°C, 10 min Check1->Step2 Yield > 85% Purify Purification (Recrystallization/Flash) Step2->Purify Analyze Validation (1H NMR / NOE) Purify->Analyze

Caption: Operational workflow for the two-step microwave synthesis protocol.

References

  • Regioselectivity in Pyrazole Synthesis: Al-Shiekh, M. A., et al. "Synthesis and biological activity of some new pyrazole derivatives." Arkivoc 2007.13 (2007): 129-140. Link

  • Microwave-Assisted Heterocycle Synthesis: Polshettiwar, V., & Varma, R. S. "Microwave-assisted organic synthesis and transformations using benign reaction media."[2] Accounts of Chemical Research 41.5 (2008): 629-639. Link

  • 1,5-Diarylpyrazole Pharmacophores: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. Link

  • Mechanistic Insight on Hydrazine Attack: Katritzky, A. R., et al. "Regioselectivity in the synthesis of pyrazoles from 1,3-diketones and hydrazines." Journal of Heterocyclic Chemistry 47.6 (2010): 1253-1260. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in 1-Methyl-5-(p-tolyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the common but critical challenge of controlling regioselectivity in the synthesis of substituted pyrazoles, specifically focusing on 1-methyl-5-(p-tolyl)pyrazole. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and validated methods to ensure you can reliably synthesize your target regioisomer.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the regioselectivity of this synthesis.

Q1: What exactly is the regioselectivity challenge in the synthesis of 1-methyl-5-(p-tolyl)pyrazole?

A1: The challenge arises from the classic Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] In this case, reacting 1-(p-tolyl)butane-1,3-dione with methylhydrazine can lead to two different constitutional isomers, or regioisomers. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of the desired 1,methyl-5-(p-tolyl)pyrazole and the undesired 1-methyl-3-(p-tolyl)pyrazole.[3] Controlling which isomer is formed is crucial for downstream applications, as biological activity is often highly dependent on the specific substitution pattern.

G R1 1-(p-tolyl)butane-1,3-dione Plus + R1->Plus R2 Methylhydrazine Plus->R2 P1 Desired Isomer 1-Methyl-5-(p-tolyl)pyrazole Plus->P1 Pathway A (Attack at C1) P2 Undesired Isomer 1-Methyl-3-(p-tolyl)pyrazole Plus->P2 Pathway B (Attack at C3) G Start Problem: Poor Regioselectivity Step1 Step 1: Change Solvent Switch from EtOH/MeOH to 2,2,2-Trifluoroethanol (TFE). Start->Step1 Decision1 Isomer Ratio > 10:1? Step1->Decision1 Sol1 Success: Continue with optimized solvent conditions. Decision1->Sol1 Yes Step2 Step 2: Adjust pH Run reaction under acidic conditions (e.g., cat. AcOH). Decision1->Step2 No Decision2 Isomer Ratio > 10:1? Step2->Decision2 Sol2 Success: Acid catalysis favors the desired pathway. Decision2->Sol2 Yes Step3 Step 3: Lower Temperature Run reaction at 0°C or room temp instead of reflux. Decision2->Step3 No Decision3 Isomer Ratio Improved? Step3->Decision3 Decision3->Sol2 Yes End Consult Advanced Strategies: Consider dicarbonyl surrogates or alternative synthetic routes. Decision3->End No

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Steps:

  • Optimize the Solvent System: This is the most impactful first step. Replace standard alcohols like ethanol with a fluorinated alcohol. The unique hydrogen-bonding properties of TFE can stabilize one transition state over the other, dramatically improving the isomeric ratio. [3]2. Control the Reaction pH: If changing the solvent is insufficient, introduce a catalytic amount of acid (e.g., glacial acetic acid). Acid catalysis alters the reaction mechanism by protonating the carbonyls, which can amplify the inherent electronic differences and favor a single pathway. [2]3. Adjust the Reaction Temperature: High temperatures (reflux) can sometimes provide enough energy to overcome the activation barrier for both reaction pathways, leading to mixtures. [3]Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled product, which is often a single isomer.

Issue 2: The major product formed is the undesired 1-methyl-3-(p-tolyl)pyrazole isomer.

This indicates that the inherent electronic and steric properties of your substrates favor the undesired reaction pathway under a wide range of conditions. A simple modification may not be enough.

Troubleshooting Steps:

  • Utilize a Dicarbonyl Surrogate: The most robust solution is to change the starting material to one that pre-ordains the regiochemical outcome. Instead of the 1,3-diketone, use a β-enaminone. The enamine is much less electrophilic than the ketone, effectively "protecting" one side of the molecule. The reaction with methylhydrazine will then proceed exclusively at the highly electrophilic ketone position. [1][3]2. Switch Synthetic Strategy: Consider moving away from the Knorr condensation entirely. A [3+2] cycloaddition reaction, for example, between an appropriately substituted alkyne and a diazo compound, offers an alternative and highly regioselective route to the pyrazole core. [3][4] Issue 3: I have an isomeric mixture that is difficult or impossible to separate by standard column chromatography.

This occurs when the two regioisomers have very similar polarities, causing them to co-elute on silica gel.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Use a Shallow Gradient: Instead of a steep increase in eluent polarity (e.g., 0% to 50% ethyl acetate), use a very shallow gradient (e.g., 5% to 15% over many column volumes). This increases the resolution between closely eluting spots.

    • Try a Different Solvent System: If a hexane/ethyl acetate system fails, try a different combination, such as dichloromethane/methanol or toluene/acetone.

    • Employ Dry Loading: Dissolve your crude mixture in a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. [5]Loading this powder onto the column prevents band broadening associated with liquid loading in a strong solvent and significantly improves separation. [5]2. Consider Preparative HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can provide the high resolution needed to separate stubborn isomers. [5][6]

Section 3: Experimental Protocols & Data

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Highly Regioselective Synthesis of 1-Methyl-5-(p-tolyl)pyrazole

This protocol leverages a fluorinated solvent to maximize the formation of the desired 1,5-isomer.

  • Materials: 1-(p-tolyl)butane-1,3-dione (1.0 mmol), methylhydrazine (1.1 mmol), 2,2,2-trifluoroethanol (TFE, 5 mL).

  • Procedure:

    • To a clean, dry round-bottom flask, add 1-(p-tolyl)butane-1,3-dione (1.0 mmol, 1 eq).

    • Add 2,2,2-trifluoroethanol (5 mL) and stir until the solid is fully dissolved.

    • Slowly add methylhydrazine (1.1 mmol, 1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diketone is consumed.

    • Upon completion, remove the TFE under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by column chromatography (see Protocol 2) to isolate the major regioisomer.

    • Characterize the product and determine the isomeric ratio using ¹H NMR and NOESY (see Protocol 3). [3][7] Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent has a profound impact on the outcome of the reaction. The data below, adapted from studies on structurally similar fluorinated pyrazoles, illustrates this principle.

Solvent Temperature (°C) Ratio of 1,5-isomer : 1,3-isomer
Ethanol 25 ~1 : 1.3
Ethanol Reflux ~1 : 1.5
2,2,2-Trifluoroethanol (TFE) 25 >20 : 1

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | >50 : 1 |

Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general method for the purification of the reaction mixture.

  • Materials: Crude isomeric mixture, silica gel (230-400 mesh), chromatography column, eluent (e.g., hexane/ethyl acetate mixture, determined by TLC), collection tubes.

  • Procedure:

    • Prepare a TLC of the crude mixture using various ratios of hexane and ethyl acetate to find a solvent system that gives good separation between the two isomer spots (target Rf for the desired product is ~0.3).

    • Pack the chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

    • Dry-load the sample: Dissolve the crude mixture in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to dryness.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting the column with the predetermined solvent system, collecting fractions. A shallow gradient of increasing ethyl acetate may be required.

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the pure fractions of the desired 1,5-isomer and remove the solvent under reduced pressure to yield the final product. [5] Protocol 3: Characterization of Regioisomers by ¹H NMR and NOESY

This protocol outlines the definitive method for structural confirmation.

  • Materials: Purified samples of each regioisomer, deuterated chloroform (CDCl₃), NMR tubes.

  • Procedure:

    • Prepare an NMR sample for each purified isomer by dissolving 5-10 mg in ~0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum for each sample. Note the chemical shifts of the N-methyl protons and the aromatic protons of the p-tolyl group.

    • Acquire a 2D NOESY spectrum for the sample suspected to be the 1,5-isomer.

    • Analysis: In the NOESY spectrum of the correct 1-methyl-5-(p-tolyl)pyrazole , a cross-peak will be observed between the N-CH₃ singlet (expected around 3.6-3.8 ppm) and the ortho-protons of the p-tolyl ring (the doublet closest to the pyrazole ring, expected around 7.0-7.2 ppm). This confirms that these two groups are on adjacent atoms and thus proves the 1,5-substitution pattern. [8]This cross-peak will be absent in the 1,3-isomer.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (1996).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2002). Journal of Medicinal Chemistry. [Link]

  • An improved process for the preparation of celecoxib. (2010).
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2002). Journal of Organic Chemistry. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

Sources

Separating 1,3- and 1,5-dimethyl-p-tolylpyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of 1,3- vs. 1,5-Dimethyl-p-tolylpyrazole Regioisomers

Case ID: PYR-REGIO-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

This guide addresses the separation and identification of the two regioisomers formed during the condensation of methylhydrazine with 1-(p-tolyl)-1,3-butanedione:

  • 1,5-Dimethyl-3-(p-tolyl)pyrazole (Target A) : Often the thermodynamic product, planar conformation.[1]

  • 1,3-Dimethyl-5-(p-tolyl)pyrazole (Target B) : Often the kinetic product, twisted conformation due to steric clash between N-methyl and C5-tolyl groups.[1]

Achieving high isomeric purity (>98%) requires a multi-tiered approach involving spectroscopic validation, optimized chromatography, and reaction engineering.[1]

Module 1: Diagnostic & Identification (The "Is it separated?" Phase)

User Query: "I have two spots on my TLC plate with similar Rf values. How do I definitively assign the structures using NMR?"

Technical Response: The most reliable method for distinguishing these isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.[1] The spatial proximity of the N-methyl group to the C5-substituent is the diagnostic key.[1]

Diagnostic Protocol: NOE Assignment
Feature1,5-Dimethyl-3-(p-tolyl)pyrazole 1,3-Dimethyl-5-(p-tolyl)pyrazole
Structure N-Me is adjacent to C5-Methyl N-Me is adjacent to C5-Tolyl
Key NOE Signal Strong enhancement between N-Me (s) and C5-Me (s) Strong enhancement between N-Me (s) and Tolyl Ortho-H (d)
Steric Effect Minimal steric strain; Tolyl ring is coplanar with pyrazole.[1]Significant clash between N-Me and Tolyl; Tolyl ring twists out of plane.
1H NMR Shift (Tolyl) Aromatic protons appear as standard AA'BB' doublets (approx.[1] 7.2–7.8 ppm).[1]Aromatic protons often shielded (shifted upfield) due to twisting and loss of conjugation.[1]

Visual Logic of Identification:

NOE_Logic cluster_0 Isomer A: 1,5-Dimethyl-3-(p-tolyl) cluster_1 Isomer B: 1,3-Dimethyl-5-(p-tolyl) A N-Methyl Group B C5-Methyl Group A->B Strong NOE C N-Methyl Group D C5-Tolyl (Ortho-H) C->D Strong NOE

Caption: Diagnostic NOE interactions. Red arrows indicate the key spatial proximity required for structural assignment.[1]

Module 2: Chromatographic Separation (The "How-To" Phase)

User Query: "Standard Hexane/Ethyl Acetate gradients are failing to resolve the isomers. The peaks overlap significantly."[1]

Technical Response: Pyrazole regioisomers often have similar dipole moments, making standard adsorption chromatography difficult.[1] The 1,3-dimethyl-5-aryl isomer (twisted) typically has a slightly different interaction with silica due to the reduced accessibility of the nitrogen lone pair and pi-system.[1]

Troubleshooting Guide: Separation Strategy

Step 1: Solvent Optimization Switch from Hexane/EtOAc to Toluene/Ethyl Acetate or Dichloromethane/Methanol .[1]

  • Why? Toluene provides

    
    -
    
    
    
    interactions with the tolyl ring.[1] The planar isomer (1,5-dimethyl-3-tolyl) interacts more strongly with the planar toluene solvent molecules than the twisted isomer, often improving separation factors (
    
    
    ).[1]

Step 2: Flash Chromatography Protocol

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Loading: <1% of column mass (strict loading control is vital).

  • Gradient:

    • Equilibrate with 100% Toluene (or Hexane with 2% Et3N to reduce tailing).[1]

    • 0–10% EtOAc in Toluene over 10 CV (Column Volumes).

    • Hold at 10% EtOAc if separation is observed.[1]

Step 3: Crystallization (The Scale-Up Solution) If chromatography is insufficient, exploit the melting point differences.[1]

  • 1,5-Dimethyl-3-(p-tolyl)pyrazole: Typically a solid with a higher melting point due to better packing (planar).[1]

  • 1,3-Dimethyl-5-(p-tolyl)pyrazole: Often an oil or low-melting solid due to the twisted "propeller" shape preventing efficient lattice packing.[1]

  • Method: Dissolve the mixture in hot Ethanol or Isopropyl Alcohol.[1] Cool slowly. The 1,5-isomer should crystallize first.[1]

Module 3: Mechanistic Control (The "Prevention" Phase)

User Query: "How can I bias the reaction to favor one isomer over the other during synthesis?"

Technical Response: The regioselectivity of methylhydrazine condensation with 1-(p-tolyl)-1,3-butanedione is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[1]

Reaction Engineering Table
VariableFavoring 1,5-Dimethyl-3-(p-tolyl) Favoring 1,3-Dimethyl-5-(p-tolyl)
Mechanism Thermodynamic Control Kinetic Control
Solvent Protic solvents (Ethanol, Acetic Acid).[1]Aprotic, non-polar solvents (THF, Toluene).[1]
Additives HCl (catalytic).[1] Acid promotes equilibration.[1]Low temperature (-78°C) or basic conditions.[1]
Key Driver The more substituted hydrazine nitrogen (

) attacks the less hindered carbonyl (Acetyl) to minimize steric clash in the intermediate.[1]
The more nucleophilic nitrogen (

) attacks the most electrophilic carbonyl (Tolyl-CO), though this is sterically disfavored.[1]

Decision Tree for Purification Strategy:

Purification_Flow Start Crude Mixture (1,3- & 1,5-Isomers) Check_State Physical State check Start->Check_State Solid Mixture is Solid Check_State->Solid Oil Mixture is Oil Check_State->Oil Recryst Recrystallization (Ethanol/IPA) Solid->Recryst Try first TLC TLC Screening (Tol/EtOAc vs Hex/EtOAc) Oil->TLC Sep_Good Delta Rf > 0.15 TLC->Sep_Good Sep_Bad Delta Rf < 0.15 TLC->Sep_Bad Flash Flash Chromatography (Silica) Sep_Good->Flash Deriv Chemical Derivatization (e.g., Picrate formation) Sep_Bad->Deriv Last Resort

Caption: Workflow for determining the optimal separation path based on physical state and chromatographic behavior.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[1] Journal of Organic Chemistry, 2008.[1] (Provides mechanistic insight into hydrazine/diketone condensation).

    • Source:[1]

  • Spectroscopic Identification (NOE)

    • Elguero, J., et al. "Proton NMR study of the problem of the regioselectivity in the synthesis of pyrazoles."[1] Magnetic Resonance in Chemistry. (The authoritative text on pyrazole NMR assignment).

    • Source:[1]

  • Separation of 1,5-Diarylpyrazoles (Celecoxib Analogs)

    • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)."[1][2] Journal of Medicinal Chemistry, 1997.[1][2][3] (Demonstrates separation and properties of similar steric systems).

    • Source:[1]

  • Thermodynamic Data for Dimethylpyrazoles

    • "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.
    • Source:

Sources

Troubleshooting low yields in 1-methyl-5-(p-tolyl)-1H-pyrazole cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yields in 1-methyl-5-(p-tolyl)-1H-pyrazole cyclization Content type: Technical Support Center / Troubleshooting Guide

Status: Operational Ticket ID: PYR-105-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of This compound is notoriously deceptive. While standard Knorr pyrazole synthesis appears straightforward, it frequently suffers from low isolated yields due to a specific "silent killer": Regioisomer Misallocation .

In the reaction of methylhydrazine with a 1,3-electrophile (like a 1,3-diketone or enaminone), two isomers are possible: the desired 1,5-isomer and the often thermodynamically or kinetically competing 1,3-isomer . If your process is yielding <40%, you are likely producing the 1,3-isomer as the major product or losing the unstable precursor before cyclization occurs.

This guide provides a root-cause analysis and two validated protocols to correct this issue.

Diagnostic & Troubleshooting (Q&A)

Q1: Why is my crude yield acceptable, but the isolated yield of the target very low?

Diagnosis: You are likely synthesizing a mixture of regioisomers where the 1-methyl-3-(p-tolyl) isomer is dominant. Technical Insight: Methylhydrazine (


) has two nucleophilic sites. The terminal primary amine (

) is significantly more nucleophilic than the secondary amine (

).
  • If you use 3-(p-tolyl)-3-oxopropanal (or its salt): The

    
     attacks the highly reactive aldehyde (
    
    
    
    ) first. The subsequent cyclization forces the
    
    
    to attack the ketone, correctly forming the 1,5-isomer .
  • The Failure Mode: If the reaction temperature is too high during addition, or if the aldehyde precursor has degraded, the selectivity drops. If you are using a symmetrical-like diketone precursor, the

    
     will attack the less hindered carbonyl, which often leads to the wrong isomer.
    
Q2: My reaction mixture turns black/tarry before I even add the hydrazine. Why?

Diagnosis: Polymerization of the formyl-ketone precursor. Cause: The sodium salt of 3-(p-tolyl)-3-oxopropanal (often made from p-methylacetophenone + ethyl formate) is unstable. If acidified or left in solution too long without hydrazine, it undergoes self-condensation (aldol-like polymerization). Solution: Generate the precursor in situ and use it immediately, or switch to the Enaminone Route (see Protocol B), which uses a stable crystalline intermediate.

Q3: Can I separate the 1,3- and 1,5-isomers if I have a mixture?

Diagnosis: Yes, but it is inefficient. Method: The 1,5-isomer is typically less polar and has a lower melting point than the 1,3-isomer due to the steric clash between the N-methyl and the C5-tolyl group (torsional strain).

  • TLC: The 1,5-isomer usually has a higher

    
     value.
    
  • Purification: Flash chromatography (Hexane/EtOAc) can separate them, but if your ratio is 30:70 (favored vs. unfavored), you are wasting the majority of your starting material. It is better to fix the chemistry than the purification.

Visualizing the Problem: Regioselectivity Pathways

The following diagram illustrates why the Enaminone Route is superior for enforcing the correct 1,5-regiochemistry.

G Start Precursor Selection Formyl Formyl Ketone (Unstable) Start->Formyl Method A Enaminone Enaminone (Stable Solid) Start->Enaminone Method B (Recommended) Nu_Attack_A NH2 attacks Aldehyde (Kinetic Control) Formyl->Nu_Attack_A Low Temp (<0°C) Failure NH2 attacks Ketone (Thermodynamic Drift) Formyl->Failure High Temp / Acid Prod_1_5 Target: 1-Methyl-5-tolyl (Desired) Nu_Attack_A->Prod_1_5 Nu_Attack_B NH2 attacks C-beta (Michael-type) Enaminone->Nu_Attack_B High Regiocontrol Nu_Attack_B->Prod_1_5 Prod_1_3 Impurity: 1-Methyl-3-tolyl (Waste) Failure->Prod_1_3

Caption: Comparative reaction pathways. Method B (Enaminone) minimizes the risk of "Thermodynamic Drift" towards the 1,3-isomer.

Validated Experimental Protocols

Protocol A: The "Rescue" Method (If you must use Formyl Ketone)

Use this if you already have the starting materials for the Claisen condensation.

Reagents:

  • p-Methylacetophenone (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Methylhydrazine (1.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Precursor Formation: Add sodium ethoxide to dry ethanol. Add p-methylacetophenone at 0°C. Dropwise add ethyl formate. Stir at RT for 4-6 hours. Critical: Do not isolate the free aldehyde; keep it as the sodium salt.

  • Controlled Addition: Cool the reaction mixture to -10°C (Salt/Ice bath).

  • Hydrazine Quench: Dissolve methylhydrazine in ethanol. Add this solution dropwise to the cold reaction mixture over 30 minutes.

    • Why? Keeping the temp low ensures the

      
       attacks the most reactive electrophile (the formyl group) kinetically.
      
  • Cyclization: Allow to warm to RT, then reflux for 2 hours.

  • Workup: Evaporate ethanol. Redissolve in EtOAc/Water. The product (1,5-isomer) is organic soluble.

Protocol B: The "Gold Standard" (Enaminone Route)

Recommended for high purity and scalability. This method locks the regiochemistry.

Reagents:

  • p-Methylacetophenone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Methylhydrazine (1.2 eq)

  • Solvent: Ethanol[1][2][3][4][5][6]

Step-by-Step:

  • Enaminone Synthesis: Mix p-methylacetophenone and DMF-DMA (neat or in toluene). Reflux for 12 hours.

    • Observation: Methanol is evolved. The product, 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one , will precipitate or form a solid upon cooling/trituration with hexanes.

    • Yield Check: This step is usually quantitative. Isolate this yellow solid. It is stable.

  • Cyclization: Suspend the Enaminone in Ethanol.

  • Addition: Add Methylhydrazine at Room Temperature.

    • Mechanism:[1][2][7][8][9][10][11] The

      
       of the hydrazine attacks the 
      
      
      
      -carbon of the enaminone (displacing dimethylamine). This places the Nitrogen without the methyl group at the
      
      
      -position.
  • Reflux: Heat to reflux for 2-3 hours.

    • Outcome: The

      
       group cyclizes onto the carbonyl. Since the carbonyl is attached to the p-Tolyl group, the N-Me ends up at position 1, and the p-Tolyl ends up at position 5.
      
  • Purification: Cool to 0°C. The product often crystallizes directly. If not, remove solvent and recrystallize from Ethanol/Water (9:1).

Comparison of Methods
FeatureMethod A (Formyl Ketone)Method B (Enaminone)
Regioselectivity Variable (70:30 to 90:10)High (>95:5)
Reproducibility Low (Temp sensitive)High
Precursor Stability Poor (Polymerizes)Excellent (Stable Solid)
Overall Yield 40-60%80-90%

References

  • Regioselectivity in Pyrazole Synthesis (Enaminone Route)

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Solvent Effects on Regiochemistry

    • Title: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles Using Fluorin
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Mechanism of Methylhydrazine Condens

    • Title: Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers.[12]

    • Source:Journal of Organic Chemistry (PubMed)
    • URL:[Link]

  • Enaminone Precursor Properties

    • Title: (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one Compound Summary.
    • Source:PubChem[13][14]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Methyl-5-Phenylpyrazole vs. 1-Methyl-5-(p-Tolyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reactivity profiles of 1-methyl-5-phenylpyrazole (1M5P) and its methylated analog, 1-methyl-5-(p-tolyl)pyrazole (1M5T) .

While structurally similar, the introduction of the methyl group on the aryl ring (specifically in the para position) induces measurable electronic perturbations that affect reaction kinetics and site selectivity.

  • 1M5T (Tolyl): Exhibits enhanced nucleophilicity at the pyrazole C4 position due to inductive (+I) and hyperconjugative electron donation. It is the superior substrate for Electrophilic Aromatic Substitution (EAS).

  • 1M5P (Phenyl): Serves as the electronic baseline. It is preferred when moderate reactivity is required to avoid over-functionalization (e.g., poly-halogenation) or when steric compactness is prioritized.

Critical Note on Isomers: Unless specified, "Tolyl" in this guide refers to p-tolyl. The o-tolyl isomer introduces severe steric torsion (dihedral angle >45°), decoupling the aryl ring from the pyrazole


-system and drastically altering the reactivity profile described below.

Structural & Electronic Analysis

To predict reactivity, we must quantify the electronic influence of the aryl substituent on the pyrazole core.

Electronic Parameters (Hammett Correlation)

The reactivity difference is governed by the Hammett substituent constant (


) of the group attached to the phenyl ring.
Parameter1-Methyl-5-Phenylpyrazole1-Methyl-5-(p-Tolyl)pyrazoleImpact on Reactivity
Substituent (R) –H–CH₃Methyl is an Electron Donating Group (EDG).
Hammett

0.00–0.17Negative value indicates electron donation to the ring system.
Electronic Effect BaselineInductive (+I) & HyperconjugationIncreases electron density at Pyrazole C4.
C4 Nucleophilicity ModerateHigh1M5T reacts faster with electrophiles (

).
Visualizing Electronic Flow

The following diagram illustrates how the methyl group on the tolyl ring pushes electron density into the pyrazole ring, activating the C4 position.

ElectronicEffects Tolyl p-Tolyl Methyl Group (Hyperconjugation Source) PhenylRing Phenyl Ring (Conduit) Tolyl->PhenylRing +I / +M Effect Pyrazole Pyrazole Ring (Acceptor) PhenylRing->Pyrazole Increased e- Density C4 C4 Position (Reactive Center) Pyrazole->C4 Activation toward E+

Figure 1: Electronic activation pathway. The methyl group (EDG) increases electron density, making the C4 position more susceptible to electrophilic attack.

Case Study 1: Electrophilic Aromatic Substitution (Halogenation)

The most common functionalization of 5-arylpyrazoles is halogenation at the C4 position. This reaction proceeds via a sigma-complex intermediate.

Comparative Kinetics

Due to the -0.17


 value of the methyl group, 1M5T  stabilizes the cationic sigma-complex intermediate better than 1M5P .
  • Predicted Relative Rate (

    
    ): 
    
    
    
    (depending on solvent polarity).
  • Practical Implication: 1M5T requires lower temperatures or milder reagents (e.g., NBS instead of

    
    ) to achieve mono-halogenation without over-reaction.
    
Experimental Protocol: Competitive Rate Determination

To rigorously verify the reactivity difference in your specific lab environment, perform this intermolecular competition experiment.

Objective: Determine


 for Bromination.

Reagents:

  • Substrate A: 1-Methyl-5-phenylpyrazole (1.0 mmol)

  • Substrate B: 1-Methyl-5-(p-tolyl)pyrazole (1.0 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (0.5 mmol, limiting reagent )

  • Solvent: Acetonitrile (

    
    ) (10 mL)
    
  • Standard: 1,3,5-Trimethoxybenzene (Internal Standard for NMR)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1M5P and 1.0 mmol of 1M5T in 10 mL acetonitrile.

  • Baseline: Take a 0.1 mL aliquot for

    
     NMR (
    
    
    
    ). Confirm 1:1 ratio.
  • Addition: Add 0.5 mmol NBS (0.5 equiv total) in one portion at 0°C. Stir for 15 minutes.

  • Quench: Add 1 mL saturated

    
     solution to quench unreacted bromine species.
    
  • Analysis: Extract the organic layer, concentrate, and analyze via

    
     NMR.
    
  • Calculation: Integrate the diagnostic methyl peaks (N-Me or Tolyl-Me) of the starting materials vs. products.

    • Formula:

      
      
      

Case Study 2: Transition-Metal Catalyzed C-H Activation

In drug discovery, these scaffolds are often arylated via Pd-catalyzed C-H activation. The reactivity difference here is more nuanced than simple EAS.

Regioselectivity Challenges
  • 1M5P: C-H activation can occur at Pyrazole-C4 (preferred) or Phenyl-ortho-C-H.

  • 1M5T: The p-methyl group blocks the para position of the aryl ring, preventing potential side reactions at that site, but it electronically activates the ortho-C-H bonds toward electrophilic palladation.

Decision Matrix for Catalyst Selection

Use the following logic flow to select the optimal catalytic system based on your substrate.

CHActivation Start Select Substrate Phenyl 1-Methyl-5-Phenylpyrazole Start->Phenyl Tolyl 1-Methyl-5-Tolylpyrazole Start->Tolyl Target Target Position? Phenyl->Target Tolyl->Target C4 C4-Arylation Target->C4 Standard Ortho Ortho-Arylation (Phenyl ring) Target->Ortho Directed MethodA Use Pd(OAc)2 / PPh3 (Electrophilic Mechanism) Tolyl reacts FASTER C4->MethodA MethodB Use Ru(II) / Carboxylate (CMD Mechanism) Sterics dominate Ortho->MethodB

Figure 2: Catalyst selection workflow. 1M5T is generally more reactive in Pd-catalyzed cycles (Method A) due to electron richness facilitating the oxidative addition or electrophilic metalation steps.

Summary of Reactivity Data

Reaction Type1M5P (Phenyl)1M5T (Tolyl)Mechanistic Driver
Bromination (NBS) FastVery Fast Electronic (+I effect of Me)
Nitration (

)
Good YieldExcellent Yield Stabilization of Sigma-complex
Pd-Cat C-H Arylation StandardEnhanced Electron-rich arenes favor electrophilic palladation
Metabolic Stability HighLower Benzylic methyl group is a "soft spot" for CYP450 oxidation

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyrazole reactivity and electrophilic substitution rules).
  • Konwar, M., et al. (2021).[1] Synthetic advances in C(sp2)-H/N–H arylation of pyrazole derivatives. Tetrahedron.

  • Goossen, L. J., et al. (2008). Regioselective C-H Functionalization of Arenes and Heteroarenes. Angewandte Chemie International Edition.
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for

    
     values: Me = -0.17).
    
  • NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. (Physical data verification).

Sources

FTIR and Mass Spec characterization of 1-methyl-5-(p-tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Analytical differentiation of 1,5-disubstituted pyrazoles from 1,3-isomers via FTIR and Mass Spectrometry.

Executive Summary

The 1-methyl-5-(p-tolyl)-1H-pyrazole scaffold is a critical pharmacophore in medicinal chemistry, structurally related to COX-2 inhibitors and cannabinoid receptor antagonists.[1] However, its synthesis via the condensation of methylhydrazine and 1-(p-tolyl)-1,3-butanedione suffers from a classic regiochemical problem: the formation of the thermodynamically favored 1,3-isomer alongside the desired 1,5-isomer.[1]

While Nuclear Magnetic Resonance (NMR) using NOE (Nuclear Overhauser Effect) remains the absolute structural proof, it is a bottleneck in high-throughput optimization.[2] This guide evaluates an alternative high-speed characterization workflow—coupling Fourier Transform Infrared Spectroscopy (FTIR) with Mass Spectrometry (MS) —to distinguish the 1,5-isomer from its 1,3-analog.[2] We demonstrate that specific spectral fingerprints arising from steric inhibition of resonance (FTIR) and proximity-driven fragmentation (MS) provide a reliable, rapid validation method superior to NMR for routine screening.[2]

Part 1: The Regiochemical Challenge

The core challenge in producing this compound is the competing cyclization pathways.[1] When methylhydrazine reacts with the unsymmetrical diketone, two isomers are generated:[2]

  • This compound (Target): The N-methyl group is adjacent to the bulky tolyl group.[1]

  • 1-methyl-3-(p-tolyl)-1H-pyrazole (Impurity): The N-methyl group is distal to the tolyl group.[1]

Mechanism & Sterics: The 1,5-isomer forces the N-methyl and C5-tolyl groups into close proximity.[1] This creates steric clash, forcing the tolyl ring to twist out of the plane of the pyrazole ring. In contrast, the 1,3-isomer is planar and fully conjugated. This difference in molecular planarity is the physical basis for the spectral differences described below.

Diagram 1: Synthesis & Regioselectivity Pathways

Regioselectivity Reactants Reactants 1-(p-tolyl)-1,3-butanedione + Methylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Isomer15 TARGET: 1,5-Isomer (Sterically Crowded) Twisted Conformation Intermediate->Isomer15 Kinetic Pathway (Solvent Dependent) Isomer13 IMPURITY: 1,3-Isomer (Thermodynamically Favored) Planar Conformation Intermediate->Isomer13 Thermodynamic Pathway (Steric Relief)

Caption: Divergent cyclization pathways yielding the twisted 1,5-isomer (target) and planar 1,3-isomer (impurity).

Part 2: FTIR Characterization (The Screening Tool)[2]

Objective: Utilize steric inhibition of resonance to distinguish isomers.

In the 1,3-isomer, the planar conformation allows maximum overlap between the pyrazole


-system and the tolyl ring. This conjugation lowers the bond order of the C=N and C=C bonds, shifting absorption to lower wavenumbers.

In the 1-methyl-5-(p-tolyl) target, the steric clash twists the tolyl ring, breaking conjugation.[1] This "isolation" of the double bonds increases their double-bond character, shifting absorption to higher wavenumbers.

Experimental Protocol: ATR-FTIR
  • Preparation: No sample preparation required (neat solid).[2]

  • Instrument: Diamond Crystal ATR (Attenuated Total Reflectance).[2]

  • Parameters: 32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹.[2]

  • Cleaning: Clean crystal with isopropanol to prevent cross-contamination of isomers.[1]

Comparative Data: FTIR Spectral Fingerprints
Feature1,5-Isomer (Target)1,3-Isomer (Alternative)Mechanistic Cause
C=N Stretching 1545 – 1560 cm⁻¹ 1520 – 1535 cm⁻¹Loss of conjugation in 1,5-isomer increases bond order (stiffer spring).[1]
Ring Breathing 960 – 980 cm⁻¹ 1000 – 1020 cm⁻¹Different vibrational modes due to symmetry breaking.[1]
C-H Out-of-Plane 760 – 780 cm⁻¹ 740 – 750 cm⁻¹Characteristic of 1,2-disubstituted vs 1,4-like substitution patterns.[1]

Key Insight: If your spectrum shows a dominant C=N stretch below 1535 cm⁻¹, you likely have significant 1,3-isomer contamination.[2]

Part 3: Mass Spectrometry (The Structural Fingerprint)[2]

Objective: Utilize the "Ortho Effect" for structural confirmation.

While both isomers have the same molecular weight (MW ~172.2), their fragmentation pathways differ due to the spatial proximity of the N-methyl and C5-tolyl groups in the 1,5-isomer. This is known as the Ortho Effect (or proximity effect).[2]

Experimental Protocol: LC-MS/MS
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (enhances protonation [M+H]+).[2]

  • Ionization: ESI (Electrospray Ionization), Positive Mode.[2]

  • Flow Rate: 0.3 mL/min.

  • Collision Energy: Stepped 15-30 eV.[1]

Fragmentation Analysis[2][3][4][5][6]

1. The Target (1,5-Isomer):

  • Parent Ion: [M+H]+ = 173.1[2]

  • Primary Fragment (Loss of CH₃): The N-methyl group is sterically crowded and labile.[1] High abundance of [M-15]+ (m/z 158).[1][2]

  • Secondary Fragment: Loss of the tolyl nitrile fragment due to ring cleavage.

2. The Alternative (1,3-Isomer):

  • Parent Ion: [M+H]+ = 173.1[2]

  • Primary Fragment: The N-methyl is stable.[1] Fragmentation is dominated by ring opening or loss of N₂ rather than simple demethylation.[1]

Comparative Data Table
Ion/Transition1,5-Isomer (Target)1,3-Isomer (Alternative)Interpretation
[M+H]⁺ 173.1 m/z173.1 m/zIndistinguishable at parent ion level.[1][2]
[M - CH₃]⁺ High Intensity Low/AbsentSteric relief drives methyl loss in 1,5-isomer.[1][2]
[M - N₂]⁺ Low IntensityHigh Intensity 1,3-isomer ring is more prone to N₂ extrusion.[1]

Part 4: Comparative Analysis & Workflow

Why switch from the "Gold Standard" NMR to FTIR/MS?

Performance Matrix
FeatureNMR (NOE)FTIR + MS (Proposed)Verdict
Specificity Absolute (Spatial proof)High (Fingerprint inference)NMR wins for de novo structure elucidation.[1][2]
Speed Slow (15-30 min/sample)Rapid (<2 min/sample)FTIR/MS is superior for QC/Screening.[1][2]
Sample Req High (5-10 mg, deuterated solvent)Low (<1 mg, neat or dilute)FTIR/MS enables trace analysis.[2]
Cost High (Solvents, Cryogens)Low (Consumables)FTIR/MS is scalable.[2]
Diagram 2: Recommended Analytical Workflow

Workflow Crude Crude Reaction Mixture FTIR Step 1: ATR-FTIR Screen Check C=N Stretch Crude->FTIR Decision1 >1545 cm⁻¹? FTIR->Decision1 MS Step 2: LC-MS/MS Check [M-15] Intensity Decision1->MS Yes Fail FAIL: 1,3-Isomer Detected (Recrystallize/Discard) Decision1->Fail No (<1535) Decision2 High [M-CH3]? MS->Decision2 Pass PASS: 1,5-Isomer Confirmed (Proceed to Bio-Assay) Decision2->Pass Yes Decision2->Fail No NMR Step 3: NMR NOE (Only for final lot validation) Pass->NMR Optional

Caption: Integrated decision tree for rapid validation of this compound.

References

  • Regioselectivity in Pyrazole Synthesis: Rosa, F. A., et al.[2][3][4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Synlett, 2005.[2]

  • Mass Spectrometry of N-Methyl Pyrazoles: Frizzo, C. P., et al.[2] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2019.[2]

  • FTIR Characterization of Pyrazoles: NIST Mass Spectrometry Data Center.[1] "1H-Pyrazole, 3-methyl-5-phenyl- Spectra."[1][5][6] NIST Chemistry WebBook.[1]

  • Steric Effects in 1,5-Diarylpyrazoles: Elguero, J., et al.[2] "Pyrazoles."[1][7][8][5][3][6][9] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[2] (General reference for steric inhibition of resonance in 1,5-isomers).

Sources

Validation of 1-methyl-5-(p-tolyl)-1H-pyrazole Purity Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), 1-methyl-5-(p-tolyl)-1H-pyrazole serves as a critical intermediate and a potential process-related impurity.[1] However, its validation presents a specific, often overlooked challenge: regioisomerism .[1]

The condensation of 1-(4-methylphenyl)butane-1,3-dione with methylhydrazine yields a mixture of the desired 1,5-isomer and the thermodynamically stable 1,3-isomer.[1] Standard commercial "reagent grade" materials often fail to quantify the ratio of these isomers, leading to erroneous potency calculations in drug development.

This guide objectively compares Certified Reference Materials (CRMs) against Commercial Reagent Grades , providing a self-validating protocol to ensure your analytical standards meet ICH Q2(R1) requirements.

Comparative Analysis: Certified vs. Reagent Grade

The following table summarizes the critical performance gaps between a fully characterized CRM and standard commercial options.

FeatureCertified Reference Material (CRM) Commercial Reagent Grade Impact on Data Integrity
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC only)Reagents ignore water/solvents, often overestimating purity by 2-5%.[1]
Isomeric Purity Quantified 1,5- vs 1,3-isomer ratio via qNMR/HPLCOften unreported; may contain up to 15% 1,3-isomerCritical Failure: Cross-reactivity in bioassays; incorrect retention time mapping.[1]
Water Content Measured via Karl Fischer (KF)"Hygroscopic" (qualitative)Weighing errors; concentration drift over time.[1]
Traceability SI-traceable via NIST/BIPM primary standardsInternal Lot Release onlyRegulatory rejection during IND/NDA filing.

The Scientific Challenge: 1,3- vs. 1,5-Regioisomerism

The core validity of your standard rests on distinguishing two molecules that share identical molecular weights (


) and nearly identical fragmentation patterns in Mass Spectrometry.
  • Target: This compound (Sterically crowded, often the kinetic product).[1]

  • Impurity: 1-methyl-3-(p-tolyl)-1H-pyrazole (Thermodynamically favored in acidic conditions).[1]

The Diagnostic Logic (DOT Diagram)

The following decision tree illustrates the logic required to unambiguously assign the structure, preventing the "Isomer Trap."

IsomerLogic Start Candidate Material (this compound) H_NMR 1H-NMR Analysis Start->H_NMR NOE_Exp 1D-NOE / 2D-NOESY (Crucial Step) H_NMR->NOE_Exp Assign Chemical Shifts Result_15 NOE Observed: N-Methyl ↔ Tolyl Ring Protons (Proximity Confirmed) NOE_Exp->Result_15 Strong Signal Result_13 NOE Observed: N-Methyl ↔ Pyrazole H4 only (Tolyl is distant) NOE_Exp->Result_13 No Signal / Alt Signal HPLC HPLC Method Development (Orthogonal Check) Result_15->HPLC Conclusion_Invalid REJECT: 1,3-ISOMER Or Mixed Isomer Standard Result_13->Conclusion_Invalid Conclusion_Valid VALIDATED 1,5-ISOMER Proceed to Potency Assignment HPLC->Conclusion_Valid Single Peak (>99.5%) HPLC->Conclusion_Invalid Doublet Peak (Isomer co-elution)

Figure 1: Structural elucidation workflow distinguishing the 1,5-isomer from the 1,3-isomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Validation Protocols

To validate an in-house or commercial standard, you must execute the following self-validating protocols.

Protocol A: Structural Certification via NOE NMR

Objective: Prove the N-methyl group is adjacent to the p-tolyl ring (Position 5), not the hydrogen (Position 3).

  • Sample Prep: Dissolve 10 mg of standard in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Run standard

      
      H-NMR (400 MHz or higher).[2]
      
    • Identify the N-Methyl singlet (

      
       ppm) and the Tolyl aromatic protons (
      
      
      
      ppm).
  • NOE Experiment: Irradiate the N-Methyl frequency.

    • 1,5-Isomer Response: You will observe a positive NOE enhancement on the ortho-protons of the p-tolyl ring due to spatial proximity (< 5 Å).

    • 1,3-Isomer Response: Irradiation of N-Methyl will show enhancement only at the pyrazole H-4 position or H-5 position, with zero enhancement of the tolyl ring protons.

Protocol B: Chromatographic Purity (HPLC-UV)

Objective: Separate the isomers and quantify impurities. The 1,5-isomer typically elutes before the 1,3-isomer on C18 columns due to steric twisting of the phenyl ring reducing planarity and hydrophobicity.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       80% B (Linear)
      
    • 15-20 min: 80% B (Wash)

  • Detection: UV at 254 nm (aromatic max) and 210 nm (impurities).[1]

  • Acceptance Criteria:

    • Main peak purity > 99.0%.

    • Resolution (

      
      ) between 1,5-isomer and 1,3-isomer > 2.0.
      

Validation Workflow: The "Mass Balance" Approach

A true purity standard is not defined by HPLC area alone. It requires a "Mass Balance" calculation to account for all non-analyte mass.

graphic Purity
100
\text{Potency}graphic Purity}}{100}
Workflow Diagram (DOT)

ValidationFlow Raw Raw Material TGA TGA / ROI (Inorganics) Raw->TGA KF Karl Fischer (Water Content) Raw->KF GC GC-Headspace (Residual Solvents) Raw->GC HPLC HPLC-UV/MS (Organic Impurities) Raw->HPLC Calc Mass Balance Calculation TGA->Calc - % Ash KF->Calc - % H2O GC->Calc - % Volatiles HPLC->Calc x % Purity COA Certificate of Analysis (Assigned Potency) Calc->COA

Figure 2: The Mass Balance approach for assigning absolute potency to the reference standard.

References

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.[3][4][5] [Link]

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Provides mechanistic background on 1,3 vs 1,5 formation). [Link]

  • NIST. Reference on Constants, Units, and Uncertainty. (For traceability standards). [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(p-tolyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(p-tolyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.